5-Acetyl-9,9-dimethyl-6-(2-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
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Overview
Description
5-Acetyl-9,9-dimethyl-6-(2-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-9,9-dimethyl-6-(2-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: This involves the cyclization of a suitable precursor, such as a 2-aminobenzophenone derivative, with a pyridine derivative under acidic or basic conditions.
Dimethylation: The 9,9-dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
5-Acetyl-9,9-dimethyl-6-(2-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential use as an anxiolytic or sedative.
Mechanism of Action
The mechanism of action of 5-Acetyl-9,9-dimethyl-6-(2-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
5-Acetyl-9,9-dimethyl-6-(2-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is unique due to its specific structural modifications, such as the acetyl and dimethyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines.
Properties
IUPAC Name |
5-acetyl-9,9-dimethyl-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-14(26)25-18-10-5-4-8-15(18)24-17-12-22(2,3)13-19(27)20(17)21(25)16-9-6-7-11-23-16/h4-11,21,24H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDAJNFYXJJGPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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